TC LPA5 4 is a lysophosphatidic acid receptor 5 (LPAR5) specific antagonist. LPAR5 is a G protein-coupled receptor (GPCR) involved in various cellular processes, including cell proliferation and migration. TC LPA5 4 acts by specifically blocking the activity of LPAR5, thereby inhibiting the downstream signaling pathways activated by LPAR5.
TC LPA5 4 exerts its effects by binding to LPAR5 and preventing its activation by its natural ligand, lysophosphatidic acid (LPA). This antagonistic action disrupts the downstream signaling cascade initiated by LPA, which involves the PI3K/Akt pathway. By inhibiting PI3K/Akt signaling, TC LPA5 4 can influence cellular processes such as proliferation and migration.
TC LPA5 4 has been investigated in the context of cancer research, particularly for its potential in influencing the efficacy of chimeric antigen receptor T-cell (CAR T) therapy targeting GPRC5D.
Enhancing CAR T-cell therapy: Studies suggest that TC LPA5 4, in combination with LPAR1 antagonist AM966, can increase the cell surface expression of GPRC5D in multiple myeloma cells. This increased GPRC5D expression potentially enhances the efficacy of CAR T-cell therapy targeting GPRC5D, making it a promising target for improving therapeutic outcomes.
Thyroid carcinoma research: Research has demonstrated that TC LPA5 4 treatment can inhibit the proliferation and migration of thyroid carcinoma cells in vitro and in vivo. This suggests a potential role for TC LPA5 4 in understanding the mechanisms of thyroid carcinoma progression and its potential as a therapeutic target.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2